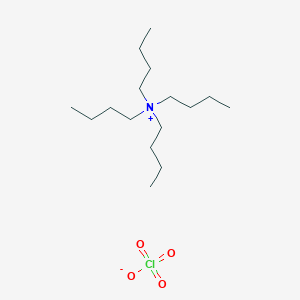
2-chloroacetic acid
描述
2-chloroacetic acid is a labeled compound where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in research due to its unique isotopic labeling, which allows for tracing and studying various chemical and biochemical processes. The molecular formula of this compound is Cl13CH2CO2H, and it has a molecular weight of 95.49 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
2-chloroacetic acid can be synthesized by the chlorination of acetic acid-2-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride or sulfur, under UV light . The reaction conditions include maintaining a temperature range of 90-140°C .
Industrial Production Methods
Industrial production of this compound follows similar methods to those used for regular chloroacetic acid, with the primary difference being the use of isotopically labeled acetic acid. The process involves chlorination in a reactor, often with the recycling of acetyl chloride to improve efficiency .
化学反应分析
Types of Reactions
2-chloroacetic acid undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, ammonia, or thiols.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydroxide ions: Used in basic conditions to form glycolic acid.
Ammonia: Used to form glycine or nitrilotriacetic acid.
Thionyl chloride: Used to convert chloroacetic acid to chloroacetyl chloride.
Major Products
Glycolic acid: Formed by hydrolysis.
Glycine: Formed by reaction with ammonia.
Chloroacetyl chloride: Formed by reaction with thionyl chloride.
科学研究应用
2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a precursor in the synthesis of various labeled compounds.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of labeled pharmaceuticals for diagnostic purposes.
Industry: Used in the production of labeled agrochemicals and polymers
作用机制
The mechanism of action of 2-chloroacetic acid involves its incorporation into biochemical pathways where it can be traced using spectroscopic methods. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study the molecular targets and pathways involved in various reactions .
相似化合物的比较
Similar Compounds
Chloroacetic acid-13C2: Both carbon atoms are labeled with carbon-13.
Bromoacetic acid-2-13C: Similar structure but with a bromine atom instead of chlorine.
Dichloroacetic acid-2-13C: Contains two chlorine atoms.
Trichloroacetic acid-2-13C: Contains three chlorine atoms.
Uniqueness
2-chloroacetic acid is unique due to its specific isotopic labeling at the carbon-2 position, which makes it particularly useful for detailed mechanistic studies and tracing experiments in various scientific fields .
属性
IUPAC Name |
2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583924 | |
| Record name | Chloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-47-2 | |
| Record name | Chloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1633-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)










![dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride](/img/structure/B155759.png)


